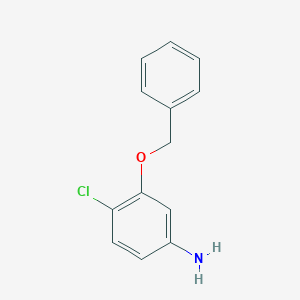

3-(Benzyloxy)-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZZVVRBZUONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 3 Benzyloxy 4 Chloroaniline

Conventional Synthetic Pathways

The synthesis of 3-(Benzyloxy)-4-chloroaniline, a key intermediate in the development of various pharmaceutical agents, is primarily achieved through the reduction of 4-Benzyloxy-3-chloronitrobenzene (B1267270). Several conventional methods have been established for this conversion, each with distinct advantages and limitations.

Reduction of 4-Benzyloxy-3-chloronitrobenzene Precursors

The reduction of the nitro group in 4-Benzyloxy-3-chloronitrobenzene to an amine is a critical step in forming this compound. This transformation can be accomplished using various reducing agents and conditions.

Stannous chloride (tin(II) chloride) is a widely used reagent for the reduction of aromatic nitro compounds. This method is valued for its mild reaction conditions, which help preserve sensitive functional groups like the benzyl (B1604629) ether and the chloro substituent present in the precursor molecule. The reduction is typically carried out in an acidic aqueous ethanol (B145695) solution. A key advantage of this process is that it often proceeds homogeneously, and the resulting aniline (B41778) product can be precipitated as its hydrochloride salt directly from the reaction mixture. This simplifies the isolation and purification process. Research has demonstrated that this method can provide this compound in high yield and purity, free from tin residues, making it a practical choice for laboratory-scale synthesis.

Table 1: Stannous Chloride Mediated Reduction of 4-Benzyloxy-3-chloronitrobenzene

| Parameter | Details |

|---|---|

| Reagent | Stannous chloride dihydrate (SnCl2·2H2O) |

| Solvent | Ethanol and concentrated HCl |

| Product | This compound |

| Yield | High |

| Purity | High, free of tin residues |

Catalytic hydrogenation is another prominent method for the reduction of nitroarenes. This technique employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or palladium on carbon (Pd/C). While this approach is attractive, it necessitates careful control of reaction conditions to prevent undesirable side reactions. Specifically, there is a risk of debenzylation (cleavage of the benzyl group) and/or dechlorination. To mitigate these risks, the reaction is typically conducted under controlled pressure (e.g., 20 psi of H2) and at ambient temperature. The choice of solvent, such as a mixture of ethanol and tetrahydrofuran (B95107) (THF), also plays a role in the reaction's success.

Table 2: Catalytic Hydrogenation of 4-Benzyloxy-3-chloronitrobenzene

| Parameter | Details |

|---|---|

| Catalysts | Raney Nickel, Palladium on activated carbon (Pd/C) |

| Reagents | Hydrogen gas (H2) |

| Solvents | Ethanol:THF co-solvents (1:1 v/v) |

| Pressure | ~20 psi |

| Temperature | Ambient |

| Potential Side Reactions | Debenzylation, Dechlorination |

The use of iron powder in an acidic medium, such as acetic acid, is a classic and cost-effective method for the reduction of nitro compounds. However, when applied to the synthesis of this compound, this method can lead to the formation of an unexpected byproduct. Instead of the desired aniline, N-(4-(Benzyloxy)-3-chlorophenyl)acetamide may be isolated as the primary product due to acetylation of the newly formed amine by the acetic acid solvent. While it is possible that adjusting the reaction conditions could control the formation of this byproduct, the difficulty of removing acetic acid on a large scale and the exothermic nature of the reaction present challenges. An alternative approach involves using iron powder in an ammonium (B1175870) chloride solution. Although this method can be used for large-scale preparations, it often requires tedious workup procedures, including multiple extractions and filtrations.

Table 3: Iron Powder Reduction of 4-Benzyloxy-3-chloronitrobenzene

| Parameter | Details |

|---|---|

| Reagent | Iron (Fe) powder |

| Medium | Acetic acid or Ammonium chloride (NH4Cl) solution |

| Byproduct in Acetic Acid | N-(4-(Benzyloxy)-3-chlorophenyl)acetamide |

| Workup in NH4Cl | Tedious multiple extractions and filtrations |

Multi-Step Conversions from Related Phenols or Nitro compounds

An alternative synthetic route to this compound involves a multi-step sequence starting from more readily available precursors like 2-chloro-4-nitrophenol. This pathway includes the reduction of the nitro group to an amine, protection of the resulting amine (for example, as a Boc derivative), benzylation of the hydroxyl group, and finally, deprotection of the amine to yield the target molecule. While this method offers flexibility, it is a longer process with more synthetic steps compared to the direct reduction of 4-Benzyloxy-3-chloronitrobenzene.

Large-Scale Synthesis Considerations and Scalability Studies

For the industrial production of this compound, scalability of the chosen synthetic route is a primary concern. The stannous chloride reduction method has been identified as being particularly suitable for kilogram-scale synthesis. Its advantages include a simple, safe, and convenient process that provides the final product in excellent yield and purity. The straightforward workup, which can involve direct precipitation of the product as a hydrochloride salt, is also a significant benefit for large-scale operations.

In contrast, methods involving iron powder in acidic media present challenges for large-scale production. The potential for exothermic reactions and the formation of byproducts that complicate purification are significant drawbacks. Similarly, the use of iron in ammonium chloride, while feasible, is less desirable due to the cumbersome workup procedures involving multiple extractions and filtrations. While catalytic hydrogenation is a widely used industrial process, the need for careful control to avoid debenzylation and dechlorination adds a layer of complexity to its large-scale implementation for this specific transformation.

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic organic chemistry have introduced innovative techniques that align with the goals of green chemistry. These methods, including the use of alternative energy sources and the reduction or elimination of solvents, offer significant advantages over conventional protocols. The application of ultrasound and solvent-free conditions represents two prominent strategies for the eco-friendly synthesis of complex organic molecules.

The application of ultrasound to promote chemical reactions, a field known as sonochemistry, has emerged as a powerful tool in green synthesis. sciforum.net Ultrasonic irradiation enhances reaction rates and yields through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. ksu.edu.sa This energy input can significantly reduce reaction times and lower the energy requirements compared to conventional heating methods. sciforum.net

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the effectiveness of this technique has been demonstrated in the synthesis of related and more complex molecules containing the benzyloxy moiety. For instance, the synthesis of various 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives was significantly accelerated using sonication. nih.govnih.gov In a comparative study, reactions that required 8-10 hours of conventional refluxing were completed in just 2 hours under ultrasonic irradiation, showcasing a dramatic improvement in efficiency. sciforum.net

The benefits of this technique were clearly demonstrated in the optimization of the final cyclization step for these derivatives. The use of ultrasound not only shortened the reaction time but also led to good product yields, establishing it as a superior green chemistry tool. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide Derivatives sciforum.netnih.gov

| Method | Reaction Time (hours) | Yield (%) |

| Stirring at Room Temp | 20 - 28 | Moderate |

| Conventional Reflux | 8 - 10 | Good |

| Ultrasound Irradiation | 2 | Good |

This table illustrates the significant reduction in reaction time achieved with ultrasound-assisted synthesis compared to conventional methods for structurally related compounds.

Solvent-free conditions can be achieved by heating the neat reactants or by grinding them together, a technique known as mechanochemistry. These methods have been successfully applied to a variety of organic transformations. wjpmr.com For example, the synthesis of benzilic acid has been achieved by simply grinding benzil (B1666583) with solid sodium hydroxide (B78521) in a mortar, providing a more atom-efficient and environmentally friendly alternative to traditional solvent-based methods. wjpmr.com

While the existing literature does not provide specific examples of a completely solvent-free synthesis for this compound, this approach remains a key area of interest for green process development. Conventional syntheses often rely on the reduction of 4-benzyloxy-3-chloronitrobenzene in solvents like ethanol. umich.edu A hypothetical solvent-free adaptation might involve the solid-state reduction of this precursor using a solid reducing agent and catalyst, potentially activated by grinding or controlled heating. Such a method would drastically reduce the Process Mass Intensity (PMI), a key green chemistry metric that measures the ratio of the total mass of materials used to the mass of the final product.

Table 2: Conceptual Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Synthesis (in Ethanol) | Hypothetical Solvent-Free Synthesis |

| Solvent Used | Ethanol | None |

| Process Steps | Reaction, filtration, solvent evaporation, purification | Reaction, purification |

| Waste Generation | High (solvent waste) | Low |

| Environmental Impact | Higher | Lower |

This table provides a conceptual illustration of the potential environmental benefits of a solvent-free approach compared to a traditional solvent-based synthesis.

Chemical Reactivity and Advanced Derivatization Strategies

Functionalization of the Amino Group

The amino group in 3-(Benzyloxy)-4-chloroaniline is a primary site for chemical modification, exhibiting characteristic nucleophilic properties that are exploited in various synthetic transformations.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a competent nucleophile. This reactivity can be harnessed in nucleophilic substitution reactions, typically with alkyl halides or other substrates bearing a suitable leaving group. While direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products, it remains a fundamental method for the synthesis of N-substituted derivatives. For instance, the reaction with benzyl (B1604629) halides in the presence of a base would be expected to yield the corresponding N-benzyl derivative. This type of transformation is foundational in the synthesis of more complex molecules, including certain bioactive compounds where an N-aryl-N-benzyl motif is present. nih.gov

Acylation and Amide Bond Formations

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide bonds. derpharmachemica.com This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). derpharmachemica.comhud.ac.uk The resulting N-acylated products are often important intermediates in organic synthesis. For example, the acetylation of the closely related precursor, 4-benzyloxy-3-chloronitrobenzene (B1267270), followed by reduction, yields N-(4-(Benzyloxy)-3-chlorophenyl)acetamide, demonstrating the feasibility of this transformation on the aniline (B41778) derivative. umich.eduumich.edu This reaction is a common strategy for protecting the amino group or for introducing specific functionalities into the molecule. derpharmachemica.com The formation of amides from carboxylic acids and anilines can also be achieved using various coupling reagents that activate the carboxylic acid. nih.gov

Table 1: Examples of Acylation Reactions with Anilines

| Acylating Agent | Amine | Base | Product |

| Acetyl chloride | Aniline | Pyridine | N-Phenylacetamide |

| Benzoyl chloride | 4-Bromoaniline | Triethylamine | N-(4-Bromophenyl)benzamide |

| 4-Methoxy-benzoic acid | Benzylamine | (with coupling agent) | N-Benzyl-4-methoxybenzamide nih.gov |

| 3,5-Diiodosalicylic acid | 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | PCl3 | N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide nih.gov |

Reductive Amination Reactions

Reductive amination provides a powerful and controlled method for the N-alkylation of this compound. This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. redalyc.orgmdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). redalyc.org This method avoids the over-alkylation issues that can be associated with direct nucleophilic substitution with alkyl halides. The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a suitable reducing agent, would be expected to yield the N-benzyl derivative. researchgate.net

Table 2: Reductive Amination of Anilines with Aldehydes

| Aldehyde | Aniline | Reducing Agent | Product |

| Benzaldehyde | Aniline | NaBH₄ / [Et₃NH][HSO₄] | N-Benzylaniline researchgate.net |

| 4-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-catalyst | N-(4-Methoxybenzyl)-n-butylamine mdpi.com |

| Cinnamaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | N-Cinnamylaniline redalyc.org |

Diazotization and Coupling Reactions for Azo Derivatives

Primary aromatic amines like this compound can be converted into diazonium salts through a process known as diazotization. slideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unb.caijirset.com The resulting diazonium salt is a versatile intermediate. researchgate.net

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. slideshare.neticrc.ac.ir This reaction is an electrophilic aromatic substitution and is the primary method for synthesizing azo dyes, which are characterized by the presence of an azo group (-N=N-). ijirset.comnih.gov The coupling of the diazonium salt of this compound with a suitable coupling partner, for example, a phenol (B47542) derivative, would lead to the formation of a complex azo dye. icrc.ac.ir The position of the azo linkage on the coupling partner is directed by the activating groups present on its aromatic ring. slideshare.net

Modifications at the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl function. Its removal is a key step in the synthesis of derivatives where a free hydroxyl group is required.

Hydrolysis of the Ether Linkage

The ether linkage of the benzyloxy group can be cleaved under various conditions to deprotect the hydroxyl group. A common method for the cleavage of benzyl ethers is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally mild and efficient.

Substitutions on the Benzyl Ring

The benzyl group of this compound offers a site for synthetic modification, primarily through electrophilic aromatic substitution. While the ether oxygen atom withdraws electron density inductively, which can deactivate the ring compared to toluene, it also donates electron density through resonance, directing incoming electrophiles to the ortho and para positions. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could potentially be employed to introduce new functional groups onto this ring, although potentially requiring forcing conditions.

In practice, a more common and controlled strategy involves the use of pre-functionalized benzyl halides in the initial synthesis of the parent molecule. For instance, synthesis of related N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been accomplished using benzyl bromides already bearing substituents like chlorine or fluorine at various positions on the benzyl ring. nih.gov This approach allows for precise control over the placement of substituents without subjecting the main aniline ring to potentially incompatible reaction conditions.

Transformations of the Chloro Substituent

The chloro substituent on the aniline ring is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the ring is substituted with powerful electron-donating groups (the amino and benzyloxy groups), which destabilize the key intermediate required for SNAr, thus inhibiting the reaction.

However, modern cross-coupling reactions, such as Buchwald-Hartwig, Suzuki, or Sonogashira couplings, provide theoretical pathways for transforming the C-Cl bond. These palladium-catalyzed reactions are highly versatile and could potentially be used to form new carbon-carbon or carbon-nitrogen bonds at this position, although specific applications to this molecule are not widely documented.

Electrophilic Aromatic Substitution on the Chlorinated Ring

The chlorinated aniline ring is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino (-NH₂) and the benzyloxy (-OCH₂Ph) groups. youtube.com Both are powerful activating, ortho, para-directing groups. quizlet.comyoutube.com The chloro group (-Cl) is deactivating yet also ortho, para-directing.

The directing effects of these substituents on the available positions (C-2, C-5, and C-6) can be analyzed as follows:

The Amino Group (-NH₂ at C-1): Strongly directs electrophiles to the ortho position (C-2) and the para position (C-6, which is blocked by the benzyloxy group).

The Benzyloxy Group (-OCH₂Ph at C-3): Strongly directs electrophiles to its ortho positions (C-2 and C-5) and its para position (blocked by the chloro group).

The Chloro Group (-Cl at C-4): Weakly directs electrophiles to its ortho position (C-5).

The combined influence of these groups suggests that electrophilic attack is most likely to occur at positions C-2 and C-5, where the directing effects of the powerful activating groups are reinforcing. Position C-2 is activated by both the amino and benzyloxy groups, while position C-5 is activated by the benzyloxy and chloro groups. The superior activating ability of the amino group may favor substitution at C-2, though steric hindrance from the adjacent amino group could make C-5 a competitive site.

Rational Design and Synthesis of Novel Analogs and Hybrid Structures

The aniline functional group is the most common site for derivatization, serving as a nucleophile for the construction of a wide array of more complex molecules. Its reaction with various electrophiles allows for the synthesis of amides, sulfonamides, and, notably, imines (Schiff bases), which are key intermediates for building diverse heterocyclic systems.

Azetidinone Derivatives

Azetidin-2-ones, commonly known as β-lactams, are a significant class of heterocyclic compounds. derpharmachemica.com The synthesis of azetidinone derivatives from this compound typically proceeds via a two-step sequence.

Schiff Base Formation: The primary amine of this compound undergoes a condensation reaction with various aromatic aldehydes. This reaction, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol (B145695), yields the corresponding N-benzylidene-3-(benzyloxy)-4-chloroaniline (an imine or Schiff base). impactfactor.orgasianpubs.org

Cycloaddition: The resulting Schiff base is then treated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an anhydrous solvent like benzene (B151609) or dioxane. asianpubs.orgnih.gov This step involves a [2+2] cycloaddition reaction to form the four-membered β-lactam ring, yielding 1-(3-(benzyloxy)-4-chlorophenyl)-3-chloro-4-aryl-azetidin-2-ones. nih.govresearchgate.net

| Aldehyde Reactant | Resulting Substituent (Aryl group at C-4) |

|---|---|

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

Pyrazole (B372694) and Pyrimidine (B1678525) Analogues

The this compound moiety can also be incorporated into five- and six-membered aromatic heterocycles like pyrazoles and pyrimidines, which are prominent scaffolds in medicinal chemistry. japsonline.comnih.gov

Pyrazole Derivatives: Research has demonstrated the direct synthesis of complex pyrazole derivatives using precursors derived from this compound. For example, 3‐(2‐(benzyloxy)‐4‐chlorophenyl)‐5‐(2,4‐dichlorophenyl)‐1H‐pyrazole derivatives have been synthesized, showcasing the utility of this aniline as a building block for highly substituted pyrazole systems. researchgate.net A general approach often involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative, where the aniline itself can be converted into a hydrazine or used to construct one of the required precursors.

Pyrimidine Analogues: The synthesis of pyrimidine derivatives can be achieved through various condensation strategies. A plausible route involves converting this compound into a reactive intermediate like a urea, thiourea, or enaminone, which can then undergo cyclization with a suitable three-carbon electrophilic partner. For instance, reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidine ring. The synthesis of related chromeno[2,3-d]pyrimidines demonstrates how aniline structures can be elaborated into fused pyrimidine systems. nih.gov

Flavone (B191248) and Coumarin-Schiff Base Hybrids

Hybrid molecules combining this compound with flavone or coumarin (B35378) scaffolds via a Schiff base linkage are of significant interest. The synthesis is straightforward and relies on the principles of imine formation.

The most common method involves the condensation of this compound with a flavone or coumarin derivative that contains an aldehyde group (a formyl group). nih.gov This reaction is typically carried out by refluxing the two components in a solvent such as ethanol, often with an acid catalyst. impactfactor.orgresearchgate.net This approach directly links the aniline nitrogen to the heterocyclic core through a C=N double bond, creating the target hybrid molecule. wisdomlib.orgijcce.ac.ir

| Aldehyde Reactant | Resulting Hybrid Structure Core |

|---|---|

| 4-Oxo-4H-chromene-3-carbaldehyde | Flavone-Schiff Base |

| 2-Oxo-2H-chromene-3-carbaldehyde | Coumarin-Schiff Base |

| 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde | 4-Chloro-Coumarin-Schiff Base researchgate.net |

| 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde | 7-Hydroxy-Coumarin-Schiff Base |

Formazan (B1609692) Derivatives

Formazans are a class of intensely colored compounds characterized by the presence of a unique N=N-C=N-N- chain. The synthesis of formazan derivatives from this compound is a multi-step process that leverages the reactivity of the primary amino group. This transformation is typically achieved through the formation of a diazonium salt, which then undergoes a coupling reaction with a suitable hydrazone.

The initial step in this synthetic sequence is the diazotization of this compound. This reaction is generally carried out in a cold aqueous acidic medium, typically using hydrochloric acid and sodium nitrite. semanticscholar.orgnih.gov The low temperature, usually between 0 and 5°C, is crucial to ensure the stability of the resulting diazonium salt. semanticscholar.org

The general synthetic approach is outlined in the following reaction scheme:

Step 1: Diazotization of this compound

This compound + NaNO₂ + 2HCl → [3-(Benzyloxy)-4-chlorobenzene]N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Coupling with a Phenylhydrazone[3-(Benzyloxy)-4-chlorobenzene]N₂⁺Cl⁻ + Benzaldehyde phenylhydrazone → 1-(3-(Benzyloxy)-4-chlorophenyl)-3,5-diphenylformazan + HCl

The specific properties and yield of the resulting formazan can be influenced by the nature of the substituents on the phenylhydrazone component.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Sodium Nitrite, Hydrochloric Acid | 3-(Benzyloxy)-4-chlorobenzenediazonium chloride | 0-5 °C |

| 3-(Benzyloxy)-4-chlorobenzenediazonium chloride | Benzaldehyde phenylhydrazone | 1-(3-(Benzyloxy)-4-chlorophenyl)-3,5-diphenylformazan | Pyridine, <10 °C |

Benzyloxy-Benzylamino Chemotypes

The synthesis of benzyloxy-benzylamino derivatives of this compound involves the formation of a new carbon-nitrogen bond at the amino group. This can be achieved through several established synthetic methodologies, primarily N-alkylation or reductive amination. These strategies offer pathways to secondary or tertiary amines, thereby expanding the chemical space accessible from the parent aniline.

N-Alkylation:

Direct N-alkylation of this compound with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base, would yield the corresponding N-benzyl derivative. The base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the aniline nitrogen, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction is typically carried out in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide.

Reductive Amination:

An alternative and often more controlled method for the synthesis of N-benzyl derivatives is reductive amination. This two-step, one-pot process involves the initial reaction of this compound with an aromatic aldehyde, such as benzaldehyde, to form an intermediate imine (Schiff base). This is followed by the in-situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. This method is advantageous as it often proceeds under mild conditions and can prevent the over-alkylation that can sometimes be an issue with direct N-alkylation.

The following table summarizes the key aspects of these two synthetic strategies:

| Synthetic Strategy | Reactants | Reagents | Product |

| N-Alkylation | This compound, Benzyl bromide | Potassium carbonate, Acetonitrile | N-Benzyl-3-(benzyloxy)-4-chloroaniline |

| Reductive Amination | This compound, Benzaldehyde | Sodium triacetoxyborohydride, Dichloromethane | N-Benzyl-3-(benzyloxy)-4-chloroaniline |

The choice of synthetic route would depend on factors such as the desired scale of the reaction, the availability of starting materials, and the need to control selectivity in more complex substrates. Both pathways provide reliable access to benzyloxy-benzylamino chemotypes, which can serve as valuable intermediates in various fields of chemical research.

Spectroscopic and Structural Characterization of 3 Benzyloxy 4 Chloroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-(Benzyloxy)-4-chloroaniline, ¹H and ¹³C NMR, along with advanced 2D techniques, offer a complete picture of the proton and carbon frameworks.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzyloxy group and the substituted aniline (B41778) ring. The aromatic region would show complex multiplets due to spin-spin coupling between adjacent protons.

Benzyloxy Protons: The five protons of the phenyl ring of the benzyl (B1604629) group typically appear as a multiplet between δ 7.3 and 7.5 ppm. The two methylene (B1212753) protons (-CH₂-) of the benzyl group are expected to produce a characteristic singlet around δ 5.1 ppm, as they are chemically equivalent and adjacent to an oxygen atom.

Aniline Ring Protons: The three protons on the chloroaniline ring would appear as distinct signals. The proton at C2 (ortho to the amino group) would likely be a doublet, the proton at C6 (ortho to the amino group and meta to the chlorine) would be a doublet of doublets, and the proton at C5 (meta to the amino group and ortho to the chlorine) would appear as a doublet. Their chemical shifts are influenced by the electronic effects of the amino, benzyloxy, and chloro substituents.

Amino Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often found in the range of δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Benzyl) | 7.30 - 7.50 | Multiplet (m) |

| Methylene (-CH₂-) | ~5.10 | Singlet (s) |

| Aniline-H (C2, C5, C6) | 6.60 - 7.20 | Doublets (d), Doublet of Doublets (dd) |

Note: Predicted values are based on the analysis of structurally similar compounds such as 3-chloroaniline (B41212) and N-benzyl-4-chloroaniline. rsc.orgchemicalbook.comsigmaaldrich.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 13 carbon atoms in the structure.

Benzyloxy Carbons: The benzyl group would show four signals: one for the methylene carbon (~70 ppm) and three for the aromatic carbons, with the ipso-carbon appearing at a distinct chemical shift.

Aniline Ring Carbons: The six carbons of the chloroaniline ring would each give a separate signal due to the unsymmetrical substitution pattern. The carbon atom attached to the oxygen (C4) and the carbon attached to the amino group (C1) would be significantly shifted downfield. The carbon bearing the chlorine atom (C3) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 140 - 145 |

| C-O | 148 - 152 |

| C-Cl | 118 - 122 |

| Aromatic C-H (Aniline Ring) | 114 - 125 |

| Methylene (-CH₂-) | ~70 |

Note: Predicted values are based on spectral data from related compounds like 3-benzyloxyaniline (B72059) and N-benzyl-3-chloroaniline. rsc.orgrsc.orgspectrabase.com

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. rsc.orgresearchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. For this compound, it would show positive signals for all CH carbons (aromatic) and a negative signal for the CH₂ carbon (methylene), while quaternary carbons would be absent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting each aromatic proton to its attached carbon and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methylene protons (-CH₂-) would show a correlation to the C4 carbon of the aniline ring and the ipso-carbon of the benzyl ring, confirming the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine, ether, chloro, and aromatic moieties. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methylene) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

Note: Frequencies are based on data from analogous structures such as 4-benzyloxyaniline and 3-chloroaniline. nist.govchemicalbook.com

The presence of a pair of bands in the 3300-3500 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂). The strong absorption band around 1250 cm⁻¹ for the aryl-alkyl ether linkage is also a key diagnostic feature. nist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₂ClNO, with a molecular weight of approximately 233.69 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233. Due to the presence of chlorine, an isotope peak (M+2) at m/z 235 with about one-third the intensity of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.

The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91. This is often the base peak in the spectra of benzyl ethers.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 233/235 | [C₁₃H₁₂ClNO]⁺ | Molecular Ion (M⁺/M+2) |

| 142/144 | [HOC₆H₃(Cl)NH₂]⁺ | Loss of benzyl radical |

Note: Fragmentation patterns are predicted based on the structure and data from related compounds like 4-benzyloxyaniline and m-chloroaniline. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores. The chromophore in this compound is the substituted benzene (B151609) ring system. The presence of auxochromes like the amino (-NH₂), benzyloxy (-OCH₂Ph), and chloro (-Cl) groups influences the position and intensity of the absorption bands.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes, which arise from π → π* transitions.

Primary Band (E-band): A high-intensity band is expected below 220 nm.

Secondary Band (B-band): A lower-intensity band with fine structure is expected in the range of 270-300 nm. The substitution on the benzene ring causes a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene. nist.gov The electron-donating amino and benzyloxy groups, in particular, contribute to this shift.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | ~210 - 230 | Substituted Benzene |

Note: Predictions are based on the analysis of similar aromatic systems like p-chloroaniline. nist.govresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's proposed molecular formula. The close agreement between the experimental and calculated values serves as a primary confirmation of the compound's empirical formula and purity.

In the synthesis of this compound, elemental analysis is performed to verify the successful incorporation of all constituent elements in the correct ratios. The theoretical percentages of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N) are calculated based on its molecular formula, C₁₃H₁₂ClNO. The experimentally determined values are then matched with these theoretical percentages.

A study published in the scientific journal ARKIVOC reported the synthesis and characterization of 4-Benzyloxy-3-chloroaniline, a synonym for the target compound. umich.edu The results of the elemental analysis from this study are presented below, demonstrating a strong correlation between the calculated and found values, thus confirming the empirical formula. umich.edu

| Element | Calculated (%) | Found (%) |

| Carbon | 66.81 | 67.01 |

| Hydrogen | 5.18 | 5.21 |

| Chlorine | 15.17 | 15.13 |

| Nitrogen | 5.99 | 5.93 |

Data sourced from ARKIVOC 2008 (xiv) 1-6 umich.edu

The negligible difference between the calculated and found percentages falls well within the accepted range of experimental error, validating the empirical formula of C₁₃H₁₂ClNO for the synthesized compound. umich.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.

While specific crystallographic data for this compound is not widely available in the surveyed literature, the analysis of its derivatives and related structures provides a clear framework for the type of information that would be obtained. nih.govmdpi.com For a crystalline derivative of this compound, X-ray diffraction analysis would yield critical data regarding its crystal system, space group, and unit cell dimensions.

The table below illustrates the typical crystallographic parameters that are determined in such an analysis. The values presented are hypothetical and serve to represent the nature of the data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

This data allows for the complete reconstruction of the crystal lattice and the exact positioning of each atom within the molecule. Such detailed structural information is invaluable for understanding intermolecular interactions, reaction mechanisms, and structure-activity relationships. nih.govmdpi.com The determination of the crystal structure provides unequivocal proof of the compound's molecular architecture.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For 3-(Benzyloxy)-4-chloroaniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular geometry and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. thaiscience.info

In a theoretical study of a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov For this compound, a similar analysis would reveal the distribution of electron density. It is anticipated that the HOMO would be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group, while the LUMO would be distributed across the aromatic system. A smaller energy gap generally suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.52 |

| Energy Gap (ΔE) | 4.37 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another. This can reveal the stabilizing effects of electron delocalization from the oxygen lone pairs into the aromatic ring and the influence of the chloro and benzyloxy substituents on the electronic environment of the aniline moiety. Such studies on similar molecules have elucidated the nature of intramolecular charge transfer.

DFT calculations are highly effective in predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which, after appropriate scaling, can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, the GIAO (Gauge-Including Atomic Orbital) method can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.govepstem.net These theoretical spectra are invaluable for confirming the molecular structure and understanding the electronic environment of the different atoms within this compound.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This table presents a hypothetical comparison to illustrate the application of DFT in vibrational analysis, as specific data for the target compound is not available.)

| Vibrational Mode | Calculated (Scaled) | Experimental |

| N-H Stretch | 3450, 3360 | 3445, 3355 |

| C-H (Aromatic) Stretch | 3100-3000 | 3080-3010 |

| C=C (Aromatic) Stretch | 1610, 1580 | 1605, 1575 |

| C-O-C Stretch | 1245 | 1240 |

| C-Cl Stretch | 780 | 775 |

The HOMO-LUMO energy gap is a primary determinant of a molecule's kinetic stability. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. thaiscience.info For a related benzyloxy compound, an electrophilicity index of 3.534 eV suggested strong electrophilic character. nih.gov These parameters provide a quantitative measure of the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. thaiscience.info The MEP map illustrates the regions of positive and negative electrostatic potential. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and chlorine atoms, as well as the π-system of the aromatic rings, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting sites for nucleophilic attack.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net It is widely used in drug discovery to understand the binding mechanism of a ligand with a protein target. globalresearchonline.netuomisan.edu.iq While specific docking studies on this compound were not found, research on derivatives of chloro-aniline has demonstrated their potential as antibacterial agents by docking them into the active sites of bacterial proteins. globalresearchonline.net

In a hypothetical molecular docking simulation, this compound could be docked into the active site of a relevant biological target, such as an enzyme or receptor. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the amino group and the ether oxygen could act as hydrogen bond acceptors or donors, while the aromatic rings could engage in hydrophobic and π-stacking interactions with the amino acid residues of the protein. Such studies are crucial for the rational design of new therapeutic agents based on the this compound scaffold.

Ligand-Receptor Interaction Analysis and Binding Mode Elucidation

Understanding how a small molecule like this compound interacts with a biological receptor is fundamental to predicting its pharmacological effect. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides crucial information on the binding mode and the specific molecular interactions that stabilize the ligand-receptor complex.

In a typical docking study involving this compound, the compound's three-dimensional structure would be placed into the binding site of a target receptor. An algorithm would then sample numerous possible conformations and orientations, scoring them based on factors like intermolecular forces. The results would elucidate:

Key Amino Acid Interactions: Identifying which residues in the receptor's binding pocket form significant contacts with the ligand.

Types of Interactions: The aniline group's primary amine can act as a hydrogen bond donor, while the oxygen of the benzyloxy group can act as a hydrogen bond acceptor. The aromatic rings are capable of forming pi-pi stacking or hydrophobic interactions, and the chloro-substituent can participate in halogen bonding or other electrostatic interactions.

Binding Affinity: Docking scores provide a qualitative estimate of the binding affinity, helping to rank potential ligands.

Prediction of Inhibitory Potencies (e.g., IC50 values)

Computational models can be developed to predict the biological activity of a compound, often expressed as the half-maximal inhibitory concentration (IC50). These predictions are typically made using Quantitative Structure-Activity Relationship (QSAR) models or other machine learning algorithms. cambridge.org Such models are built by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined inhibitory potencies.

To predict the IC50 value of this compound, a QSAR model would first need to be trained on a dataset of structurally related molecules with known activities against a specific target. The model would identify which molecular descriptors (e.g., electronic properties, size, hydrophobicity) are most influential in determining potency. Once validated, this model could predict the IC50 value for new compounds like this compound. While QSAR models have been developed for various classes of aniline derivatives to predict properties like toxicity or lipophilicity, a specific model for predicting the inhibitory potency of this compound against a defined biological target has not been detailed in available research. nih.govresearchgate.net Therefore, a computationally predicted IC50 value for this specific compound is not available.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. nih.gov For this compound, a SAR study would involve synthesizing a series of analogues by modifying its core structure—for instance, by changing the position of the chlorine atom, substituting the benzyl (B1604629) group with other moieties, or altering the aniline portion—and evaluating their biological activity. This provides qualitative insights into which parts of the molecule are essential for its function.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and their biological activities. researchgate.net QSAR models use molecular descriptors to quantify physicochemical properties and correlate them with activity. For a series of compounds related to this compound, a QSAR model could be expressed by an equation like:

Biological Activity (e.g., log(1/IC50)) = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

Such models are invaluable for predicting the activity of unsynthesized compounds and guiding the design of more potent molecules. researchgate.net While QSAR studies are common for aniline derivatives in general, a specific, detailed SAR or QSAR model focused on this compound and its derivatives is not described in the available scientific literature. nih.govresearchgate.net

Chemoinformatics and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five, Veber's Rules)

Chemoinformatics involves the use of computational methods to analyze chemical data. A crucial application is the assessment of a compound's "drug-likeness," which helps predict its potential for oral bioavailability. This is often evaluated using established guidelines like Lipinski's Rule of Five and Veber's Rules.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Veber's Rules supplement this by suggesting good oral bioavailability is also associated with:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

The physicochemical properties of this compound have been computationally determined and are presented below to assess its compliance with these rules. nih.gov

| Property | Value for this compound | Lipinski's Rule Guideline | Veber's Rule Guideline | Compliance |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 233.69 | < 500 | - | Yes |

| Hydrogen Bond Donors | 1 (from -NH2 group) | ≤ 5 | - | Yes |

| Hydrogen Bond Acceptors | 2 (from N and O atoms) | ≤ 10 | - | Yes |

| Calculated logP (XLogP3) | 3.3 | ≤ 5 | - | Yes |

| Rotatable Bonds | 3 | - | ≤ 10 | Yes |

| Polar Surface Area (PSA) | 35.3 Ų | - | ≤ 140 Ų | Yes |

Based on this analysis, this compound fully complies with both Lipinski's and Veber's rules. nih.gov Its molecular weight and logP are well within the preferred ranges, and it has a low number of hydrogen bond donors/acceptors, rotatable bonds, and a small polar surface area. This chemoinformatic profile suggests that the compound possesses physicochemical properties favorable for good oral bioavailability, making it a promising scaffold for further investigation in drug discovery.

Biological and Pharmacological Investigations of 3 Benzyloxy 4 Chloroaniline Derivatives

Anti-Cancer Activities

Derivatives of 3-(benzyloxy)-4-chloroaniline have been a subject of interest in oncology research due to their potential to interfere with cancer cell growth and survival. The investigations have primarily focused on their role as kinase inhibitors, their ability to modulate cellular pathways, and their cytotoxic effects on various cancer cell lines.

Kinase Inhibitor Development

Kinases are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Structurally related analogs of this compound have been investigated as kinase inhibitors. For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives have been designed and synthesized as potential inhibitors of the BCR-ABL kinase, a key driver in chronic myeloid leukemia. While the direct benzyloxy group is replaced by a pyridin-2-ylmethoxy moiety in these specific derivatives, the underlying 3-chloroaniline (B41212) framework is a critical component for their activity.

Modulation of Cellular Pathways in Cancer Cells

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. bio-connect.nlmdpi.com Its aberrant activation is a frequent event in a wide range of human cancers. nih.gov Consequently, the development of inhibitors targeting key components of this pathway is a major focus of cancer research. bio-connect.nl While direct studies on the modulation of the PI3K/Akt/mTOR pathway by this compound derivatives are not extensively documented, the exploration of related small molecules as inhibitors of this pathway is an active area of investigation. researchgate.netnih.gov The potential for these derivatives to act as kinase inhibitors suggests that they could plausibly influence such critical signaling cascades.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., L1210 leukemia, HepG2, MCF-7, HCT-116)

A key aspect of anti-cancer drug discovery is the evaluation of a compound's ability to kill cancer cells in vitro. Derivatives incorporating the benzyloxyaniline moiety have been assessed for their cytotoxic effects against various human cancer cell lines. In one study, a benzimidazole derivative featuring two benzyloxy groups demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line and moderate activity against the HCT-116 colon cancer cell line. waocp.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

Below is a table summarizing the cytotoxic activity of a representative benzyloxy-containing benzimidazole derivative.

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 |

| Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 |

Data sourced from a study on the anti-proliferation effects of benzimidazole derivatives. waocp.org

Anti-Infective and Antimicrobial Potentials

Beyond their anti-cancer properties, derivatives of this compound have also been explored for their potential to combat infectious diseases, including tuberculosis and HIV.

Anti-Tubercular Activity against Mycobacterium tuberculosis (e.g., InhA Inhibition)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The development of new anti-tubercular agents is crucial to combat drug-resistant strains. Research has shown that compounds incorporating a 3-benzyloxy aniline (B41778) moiety exhibit promising anti-tubercular activity. acs.org In a study expanding the structure-activity relationship of phenoxy alkyl benzimidazoles, a derivative containing 3-benzyloxy aniline demonstrated good activity against Mycobacterium tuberculosis. acs.org

Furthermore, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the H37Rv strain of M. tuberculosis. nih.govnih.gov Several of these compounds exhibited significant anti-tubercular activity, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov The presence of the benzyloxy group was a key structural feature of these active molecules. nih.gov The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for some anti-tubercular drugs. The development of novel inhibitors targeting InhA is an ongoing area of research.

Anti-HIV Activity as Non-Nucleoside Reverse Transcriptase Inhibitors

The human immunodeficiency virus (HIV) continues to be a major global health issue. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). uctm.edu They work by binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its function and preventing viral replication. nih.gov The development of new NNRTIs with improved potency, resistance profiles, and fewer side effects is an ongoing effort in medicinal chemistry. While the benzimidazole scaffold has been explored for the development of NNRTIs, specific studies detailing the synthesis and anti-HIV activity of this compound derivatives as NNRTIs are not extensively available in the current literature. uctm.edu The search for novel chemical scaffolds that can act as effective NNRTIs remains an important area of research to expand the arsenal of anti-HIV therapeutics.

Broad-Spectrum Antibacterial and Antifungal Efficacy

The investigation into the antibacterial and antifungal properties of this compound derivatives has explored various chemical modifications of the parent compound. One area of focus has been the synthesis of Schiff bases, which are formed by the reaction of the primary amine group of this compound with various aldehydes and ketones. While Schiff bases derived from other substituted anilines have demonstrated a range of antimicrobial activities, specific data on derivatives of this compound remains limited in publicly available research.

Currently, comprehensive studies detailing the minimum inhibitory concentrations (MIC) of a broad range of this compound derivatives against various bacterial and fungal strains are not readily found in the scientific literature. Further research is necessary to synthesize and systematically evaluate these compounds to determine their potential as broad-spectrum antimicrobial agents.

Antiviral Applications

The potential for this compound derivatives as antiviral agents is an area of emerging interest, though specific published research is sparse. The core structure of this compound has been identified as a useful building block in the synthesis of more complex molecules with potential therapeutic applications, including antiviral agents.

However, detailed studies on the antiviral activity of simple derivatives of this compound are not widely available. Research in this area would require the synthesis of a library of derivatives and subsequent screening against a panel of viruses to identify any potential antiviral efficacy. Such studies would need to determine the specific viruses targeted, the mechanism of action, and the therapeutic index of any active compounds. Without such dedicated research, the antiviral applications of this compound derivatives remain speculative.

Neurological System Modulators

The potential for derivatives of this compound to act as modulators of the neurological system has been primarily investigated through their ability to inhibit key enzymes involved in neurotransmitter metabolism, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. The structural features of this compound, including the aromatic rings and halogen substituent, suggest that its derivatives could potentially interact with the active site of AChE.

Research on related compounds provides some context. For example, studies on benzohydrazide derivatives have shown dual inhibitory activity against both AChE and BChE. These findings suggest that the incorporation of specific functional groups onto the this compound scaffold could lead to effective AChE inhibitors. However, there is a lack of published studies that specifically report the AChE inhibitory activity, including IC50 values, of a series of this compound derivatives.

To establish the potential of these compounds as AChE inhibitors, a systematic investigation involving the synthesis of various derivatives and their in vitro evaluation against acetylcholinesterase would be required. Such research would be instrumental in understanding the structure-activity relationships and identifying lead compounds for further development.

Butyrylcholinesterase (BChE) Inhibition for Neurodegenerative Diseases

Butyrylcholinesterase is another enzyme involved in the hydrolysis of acetylcholine, and its inhibition is also considered a valuable approach in the management of neurodegenerative diseases. Similar to AChE, the structural characteristics of this compound derivatives make them candidates for BChE inhibition.

As mentioned, some benzohydrazide derivatives have demonstrated the ability to inhibit both AChE and BChE. This dual inhibition can be advantageous in treating the complex pathology of neurodegenerative disorders. However, the scientific literature currently lacks specific data on the BChE inhibitory potency of derivatives synthesized directly from this compound.

Future research should focus on the synthesis and biological evaluation of a diverse set of these derivatives to determine their IC50 values against BChE. This would help to elucidate their potential as selective or dual inhibitors and their promise in the development of new therapies for neurodegenerative diseases.

Anti-Inflammatory and Analgesic Effects

The potential anti-inflammatory and analgesic effects of this compound derivatives have been explored through their ability to inhibit cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation and pain. Inhibition of these enzymes is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). The molecular structure of this compound suggests that its derivatives might fit into the active sites of COX enzymes.

To ascertain the anti-inflammatory potential of this compound derivatives, it would be necessary to synthesize a series of these compounds and perform in vitro assays to determine their IC50 values for both COX-1 and COX-2. This would allow for the assessment of their potency and selectivity, which are crucial factors in the development of safer anti-inflammatory drugs.

Anti-Diabetic Agents

Recent studies have highlighted the potential of benzyloxy-containing compounds as anti-diabetic agents. While direct studies on this compound derivatives are limited, research on structurally related compounds provides valuable insights into their possible hypoglycemic effects.

A series of bornyl derivatives of p-(benzyloxy)phenylpropionic acid were synthesized and evaluated for their ability to lower blood glucose levels. In an oral glucose tolerance test (OGTT) conducted on mice, two compounds, 1 and 3 , demonstrated significant hypoglycemic activity, reducing blood glucose levels by approximately 15% at each time point after a glucose load. This effect was comparable to the reference drug, vildagliptin. mdpi.com These findings suggest that the benzyloxy-phenyl scaffold could be a key pharmacophore for anti-diabetic activity.

Further investigations into the mechanisms of these related compounds suggest a multi-faceted approach to glycemic control. In silico predictions indicate that these substances likely act as bifunctional, multitarget hypoglycemic compounds. Their mechanism of action is thought to be based on a significant reduction in insulin resistance and a strong incretin-mimetic effect. mdpi.com

The following table summarizes the hypoglycemic activity of representative bornyl derivatives of p-(benzyloxy)phenylpropionic acid.

| Compound | Structure | Hypoglycemic Activity (Blood Glucose Reduction) |

| 1 | 3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy)methyl)benzyloxy)phenyl)propanoic acid | ~15% |

| 3 | 3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid | ~15% |

Anticonvulsant Activity

The structural motif of a substituted aniline is present in a number of anticonvulsant drugs. Research into derivatives of benzyloxyaniline has revealed promising anticonvulsant properties in various preclinical models.

A study on a series of 4-(3-Benzyloxy-phenyl)-2,4-dihydro- mdpi.comnih.govnih.govtriazol-3-one derivatives identified a particularly potent compound. This derivative exhibited significant anticonvulsant activity in the maximal electroshock (MES) test in mice, with an ED₅₀ value of 30.5 mg/kg. nih.gov The therapeutic index, a measure of the drug's safety, was found to be 18.63, indicating a favorable separation between the effective and toxic doses. nih.gov

Furthermore, investigations into N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share structural similarities with the target compound, have shown potent activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. consensus.app The ortho and para isomers of N-Benzyl-3-[(chlorophenyl)amino]propanamide were found to be more potent than the standard drug phenytoin in the MES test. consensus.app

The anticonvulsant activity of a representative benzyloxyphenyl derivative is presented in the table below.

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |

| 4-(3-Benzyloxy-phenyl)-2,4-dihydro- mdpi.comnih.govnih.govtriazol-3-one | MES | 30.5 | 18.63 |

Elucidation of Molecular Mechanisms of Action for Active Derivatives

Understanding the molecular mechanisms by which these derivatives exert their therapeutic effects is crucial for their further development. For the anti-diabetic and anticonvulsant activities of benzyloxyaniline-related compounds, distinct mechanisms have been proposed.

In the context of anti-diabetic action, the benzyloxyphenyl pharmacophore has been associated with the activation of free fatty acid receptor 1 (FFAR1), also known as GPR40. nih.gov Agonism of this receptor is a promising strategy for treating type 2 diabetes as it can normalize blood sugar levels during hyperglycemia without the risk of hypoglycemia. nih.gov The hypoglycemic effect of related compounds is also attributed to a reduction in insulin resistance and an incretin-mimetic effect, suggesting a multi-target mechanism. mdpi.com

Pharmacokinetic and Admet Absorption, Distribution, Metabolism, Excretion, Toxicity Profiling of Derivatives

In Vitro Permeability Assessments (e.g., BBB score algorithm)

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB), is crucial for drugs targeting the central nervous system (CNS). In vitro models and computational algorithms are widely used to predict this permeability. nih.gov For a series of novel inhibitors based on a 3- and 4-benzyloxy-benzylamino scaffold, CNS availability was predicted using a BBB score algorithm, which was then supported by in vitro permeability tests for the most potent derivatives. rsc.orgnih.gov

In a study of carltonine-derived compounds, which share the benzyloxy structural element, a BBB score was calculated to estimate CNS availability. nih.gov The results for several m-benzyloxy derivatives are presented below, indicating their predicted ability to cross the blood-brain barrier. The BBB score algorithm provides a quantitative measure, with higher scores suggesting better potential for CNS penetration. nih.gov

| Compound | Substituent (R) | Substituent (R') | hBChE % Inhibition | hBChE IC50 (μM) | Calculated BBB Score |

|---|---|---|---|---|---|

| 4 | H | 4-OH | 96.0 ± 0.8 | 0.193 ± 0.055 | 4.9 |

| 5 | H | 2-OMe | 94.0 ± 0.4 | 0.4 ± 0.1 | 5.2 |

| 6 | H | 3-OMe | 78.0 ± 0.4 | 2.7 ± 0.2 | 5.2 |

| 7 | H | 4-OMe | 73.0 ± 0.6 | 4.8 ± 0.2 | 5.1 |

| 12 | H | 3-Cl | 7.5 ± 0.4 | >10 | 4.8 |

| 14 | H | 3,4-DiOMe | 49.0 ± 1.4 | >10 | 4.9 |

Aqueous Solubility Studies

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution. Derivatives of 3-(benzyloxy)-4-chloroaniline, due to their aromatic and chloro-substituents, generally exhibit low water solubility. For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is noted for its low aqueous solubility. lookchem.com Similarly, 4-chloroaniline (B138754) hydrochloride is soluble in water, but its parent compound, 4-chloroaniline, has limited solubility (2.6 g/L at 20 °C). solubilityofthings.comwikipedia.org

In a detailed study of a promising butyrylcholinesterase inhibitor, compound 33, which features a 4-benzyloxy-benzylamino scaffold, the aqueous solubility was quantitatively measured. The investigation yielded a concentration of 267 μM, which is a significant parameter for assessing its drug-likeness. rsc.org

Microsomal and Plasma Stability Evaluation

The metabolic stability of a compound, often assessed using liver microsomes and plasma, is a key determinant of its in vivo half-life and duration of action. wdh.ac.id Human liver microsomal (HLM) and plasma stability were investigated for compound 33, a top-ranked inhibitor from a series of benzyloxy-benzylamino derivatives. rsc.org The stability of compound 33 was compared against standards like diazepam (low clearance) and verapamil (B1683045) (high clearance). rsc.org This evaluation is crucial for predicting the metabolic fate of the compound in the body. rsc.orgwdh.ac.id

Predicted CNS Availability

The predicted availability of a compound within the Central Nervous System (CNS) is a critical factor for the development of drugs targeting neurological disorders. google.com For a series of compounds built on a 3- and 4-benzyloxy-benzylamino chemotype, CNS availability was computationally predicted using a BBB score algorithm. rsc.orgnih.gov This prediction was further supported by in vitro permeability assessments for the most active derivatives, confirming the utility of the computational model. rsc.orgnih.gov The results indicated that several of these novel inhibitors possess favorable characteristics for crossing the blood-brain barrier. nih.gov

Gastrointestinal Absorption and Oral Bioavailability Compliance

For a drug to be administered orally, it must be effectively absorbed from the gastrointestinal (GI) tract. The 4-chloroaniline moiety, a component of the core structure, is known to be rapidly absorbed from the GI tract. who.int

Chemoinformatic analyses are frequently used to predict oral bioavailability. Studies on carltonine-derived hBChE inhibitors, which include benzyloxy-benzylamino structures, confirmed their suitability for oral administration. rsc.orgnih.gov These analyses showed favorable gastrointestinal absorption in compliance with Lipinski's and Veber's rules, which are established guidelines for predicting drug-likeness and oral bioavailability. rsc.orgnih.gov Similarly, structure-activity-property relationship studies on other related compounds have indicated good oral bioavailability properties. researchgate.net For example, specific benzothiazolylpyrimidine-5-carboxamide derivatives showed bioavailability greater than 52% after oral dosing. rsc.org In another study, an N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (B126) derivative (compound 73) was found to be orally bioavailable with good plasma and brain exposure in mice. nih.gov

Toxicological and Safety Assessments of Derivatives

In Vitro Cytotoxicity Testing on Human Cell Lines (e.g., HeLa, SH-SY5Y, HepG2)

In vitro cytotoxicity assays are fundamental in drug discovery for preliminary safety screening. These tests evaluate the toxicity of compounds on cultured human cells, offering insights into their potential effects at a cellular level. Key cell lines for this purpose include the human cervical cancer line (HeLa), the human neuroblastoma line (SH-SY5Y), and the human liver cancer line (HepG2), representing various tissue types. rsc.orgnih.govmdpi.com

Research into a series of compounds built on a 3- and 4-benzyloxy-benzylamino framework included safety assessments through cytotoxicity testing on SH-SY5Y and HepG2 cell lines. rsc.orgrsc.orgnih.gov The SH-SY5Y cell line, derived from a human neuroblastoma, is widely used as a cellular model for neurological studies. nih.gov The HepG2 cell line is derived from human hepatocellular carcinoma and is a common model for liver toxicity studies. mdpi.com

In one study, several derivatives with a 3-benzyloxy-benzylamino structure were evaluated. The results, presented as IC₅₀ values (the concentration at which 50% of cell growth is inhibited), indicated varying levels of cytotoxicity. rsc.org Notably, compounds designated as 28 and 5 showed the highest cytotoxicity toward the SH-SY5Y neuroblastoma cells. rsc.org Despite the observed cytotoxicity, the study noted that the safety index values suggested the compounds could be considered safe in the context of their primary therapeutic target, human butyrylcholinesterase (hBChE), due to their high inhibitory efficiency against the enzyme. rsc.org

Detailed cytotoxicity data for selected 3-benzyloxy-benzylamino derivatives are presented below.

Interactive Data Table: Cytotoxicity of 3-Benzyloxy-benzylamino Derivatives

| Compound Number | Cell Line | IC₅₀ (µM) rsc.org |

|---|---|---|

| 4 | SH-SY5Y | 21.0 ± 2.4 |

| 4 | HepG2 | 60.0 ± 4.0 |

| 5 | SH-SY5Y | 16.0 ± 2.8 |

| 5 | HepG2 | 52 ± 10 |

| 18 | SH-SY5Y | 36.0 ± 1.4 |

| 18 | HepG2 | 55.0 ± 6.9 |

| 28 | SH-SY5Y | 13.0 ± 1.2 |

| 28 | HepG2 | 85 ± 12 |

| 33 | SH-SY5Y | 38.0 ± 3.5 |

| 33 | HepG2 | 93 ± 11 |

| 1 | SH-SY5Y | >125 |

In another study focusing on a different class of related compounds, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized and evaluated for their safety profile. nih.gov All ten synthesized compounds in this series were tested for cytotoxicity against the human cancer cell line HeLa and were found to be non-cytotoxic. nih.gov

In Vivo Safety Profiling and Adverse Effect Evaluation

In vivo studies are essential for understanding the systemic effects and potential adverse reactions of a compound in a living organism. Such studies can reveal toxicities that may not be apparent from in vitro assays.

For a series of hybrid pyrazole (B372694) analogues incorporating a benzyloxy phenyl group, in vivo anti-inflammatory and ulcerogenic activities were evaluated. nih.gov The study investigated N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives using a carrageenan-induced hind-paw edema model in animals. nih.gov An important aspect of this safety evaluation was the assessment of ulcerogenic activity, a common side effect of anti-inflammatory agents. nih.gov The severity of gastric ulceration was recorded and compared to a standard drug, ibuprofen. nih.gov